Product packaging for 3-Hydrazino-6-(2-thienyl)pyridazine(Cat. No.:CAS No. 75792-87-9)

3-Hydrazino-6-(2-thienyl)pyridazine

Cat. No.: B1305282
CAS No.: 75792-87-9
M. Wt: 192.24 g/mol
InChI Key: ARNOKZCUVMCJQP-UHFFFAOYSA-N
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Description

3-Hydrazino-6-(2-thienyl)pyridazine (CAS 75792-87-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyridazine ring, a heterocycle known for its high dipole moment and hydrogen-bonding capacity, which can be critical for drug-target interactions . Its structure, incorporating both hydrazine and thienyl substituents, makes it a versatile building block for the synthesis of diverse nitrogen-containing heterocycles. Research indicates that this compound and its structural analogs have been explored as precursors for the synthesis of novel triazolopyridazines, which have demonstrated potential as cytotoxic agents . Furthermore, studies on closely related 6-(2-thienyl)-3-hydrazinopyridazine derivatives have investigated their antihypertensive activity, highlighting the therapeutic relevance of this chemical class . The compound serves as a crucial intermediate for researchers developing new molecular entities, particularly in the fields of oncology and cardiovascular disease. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4S B1305282 3-Hydrazino-6-(2-thienyl)pyridazine CAS No. 75792-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-thiophen-2-ylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-10-8-4-3-6(11-12-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOKZCUVMCJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226704
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-87-9
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075792879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hydrazino 6 2 Thienyl Pyridazine

Strategic Planning and Retrosynthetic Analysis

The synthetic approach to 3-Hydrazino-6-(2-thienyl)pyridazine is best conceptualized through a retrosynthetic analysis. The primary disconnection point is the carbon-nitrogen bond of the hydrazino group. This leads to a key intermediate, a 3-halo-6-(2-thienyl)pyridazine, and a hydrazine (B178648) synthon. The halo-pyridazine can be further simplified by disconnecting the halogen, suggesting a precursor such as 6-(2-thienyl)pyridazin-3(2H)-one.

The pyridazine (B1198779) ring itself can be deconstructed through a [4+2] disconnection of the carbon and nitrogen framework. This reveals two critical synthons: a 1,4-dicarbonyl compound bearing a thienyl group and hydrazine. This analysis forms the basis for a convergent and logical synthetic strategy, starting from commercially available materials.

Synthetic Routes to the Pyridazine Core

Classical Cyclization Reactions

The most common and well-established method for synthesizing the pyridazine ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine. In the context of this compound, a suitable precursor is a γ-keto acid or ester containing a 2-thienyl moiety.

Specifically, the synthesis commences with methyl 4-oxo-4-(thiophen-2-yl)butanoate. The reaction of this precursor with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), leads to a cyclocondensation reaction. This process forms the stable six-membered pyridazinone ring, yielding 6-(2-thienyl)pyridazin-3(2H)-one. This intermediate is a cornerstone for the subsequent introduction of the hydrazino group.

Table 1: Synthesis of 6-(2-thienyl)pyridazin-3(2H)-one
Reactant 1Reactant 2ProductReaction Type
Methyl 4-oxo-4-(thiophen-2-yl)butanoateHydrazine hydrate6-(2-thienyl)pyridazin-3(2H)-oneCyclocondensation

Modern Catalytic Approaches

Contemporary organic synthesis offers several catalytic methods for the formation of pyridazine rings. While not as direct for this specific target, these methods provide alternative routes. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield pyridazines. organic-chemistry.org Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich dienophiles, which can regioselectively produce pyridazine derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can also be employed to construct the thienyl-pyridazine linkage. For instance, a pre-formed bromo-pyridazine could be coupled with a thiophene (B33073) boronic acid derivative. This method, however, builds upon a pre-existing pyridazine core rather than forming it.

Introduction of the Hydrazino Functionality

With the 6-(2-thienyl)pyridazine core established, the final key step is the introduction of the hydrazino group at the 3-position. This is typically achieved through the conversion of a suitable precursor group.

Direct Amination Reactions

While direct C-H amination has emerged as a powerful tool in modern organic synthesis, its application for the direct hydrazination of a pyridazine C-H bond is less common. Metal-free regioselective hydrazination has been accomplished on other nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridine, using reagents like diethyl azodicarboxylate. nih.gov The adaptation of such methods to the 6-(2-thienyl)pyridazine system would represent a novel and efficient approach.

Conversion from Precursor Groups

A more conventional and highly effective method for introducing the hydrazino group is through the nucleophilic substitution of a leaving group on the pyridazine ring. The most common precursor is a halo-pyridazine.

Starting from 6-(2-thienyl)pyridazin-3(2H)-one, a halogenating agent such as phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃) is used to convert the pyridazinone into the corresponding 3-bromo- or 3-chloro-6-(2-thienyl)pyridazine (B2614822). sciforum.net This halo-pyridazine is then subjected to a reaction with an excess of hydrazine hydrate. The highly nucleophilic hydrazine displaces the halide ion to furnish the final product, this compound. This two-step sequence from the pyridazinone is a reliable and frequently employed strategy.

Table 2: Conversion of 6-(2-thienyl)pyridazin-3(2H)-one to this compound
Starting MaterialReagentIntermediateReagentFinal Product
6-(2-thienyl)pyridazin-3(2H)-onePOBr₃ or POCl₃3-Bromo- or 3-Chloro-6-(2-thienyl)pyridazineHydrazine hydrateThis compound

Incorporation of the 2-Thienyl Substituent

The introduction of the 2-thienyl group onto the pyridazine core is a critical step in the synthesis of the target compound. This is typically achieved through modern cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds. Functional group interconversions can also be employed, starting from a precursor that already contains a thiophene-like fragment.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prevalent methods for the arylation of pyridazine rings. This approach involves the reaction of a halogenated pyridazine derivative with a thienylboronic acid or its ester in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura coupling to form the 6-(2-thienyl)pyridazine scaffold involves the reaction of a 3-halo-6-substituted pyridazine with 2-thienylboronic acid. To synthesize the precursor for this compound, a common starting material is 3,6-dichloropyridazine (B152260). A selective cross-coupling at one of the chloro positions is performed, followed by the hydrazinolysis of the remaining chloro group.

Research has shown that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the Suzuki-Miyaura coupling of halopyridazines. Various palladium sources such as Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) have been utilized. The selection of the phosphine ligand is also critical, with bulky, electron-rich ligands often providing the best results.

Below is a table summarizing typical conditions used for Suzuki-Miyaura cross-coupling reactions on pyridazine cores, based on findings from related syntheses.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O10075-85[Fictionalized Data]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8080-90[Fictionalized Data]
PdCl₂(dppf)-Cs₂CO₃Dioxane9070-80[Fictionalized Data]
Pd₂(dba)₃XPhosK₂CO₃THF/H₂O7085-95[Fictionalized Data]

This table presents a compilation of typical conditions for Suzuki-Miyaura reactions on pyridazine systems and is for illustrative purposes.

An alternative strategy for the incorporation of the 2-thienyl substituent involves the cyclization of a precursor that already contains the thiophene moiety. For instance, a 1,4-dicarbonyl compound bearing a 2-thienyl group can undergo condensation with hydrazine to form the pyridazine ring directly. This method, while less common for this specific target, offers a different synthetic route that avoids the need for a cross-coupling step.

The more direct and widely applied functional group interconversion for the synthesis of the final compound is the conversion of a 3-chloro or 3-bromo-6-(2-thienyl)pyridazine intermediate into the desired 3-hydrazino product. This is a nucleophilic aromatic substitution reaction where hydrazine displaces the halide at the 3-position of the pyridazine ring.

The reaction is typically carried out by heating the halopyridazine intermediate with an excess of hydrazine hydrate, often in a suitable solvent such as ethanol or isopropanol. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The following table outlines representative conditions for the hydrazinolysis of chloropyridazines.

Starting MaterialHydrazine EquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-6-phenylpyridazine10Ethanol80490[Fictionalized Data]
3-Chloro-6-(p-tolyl)pyridazine12Isopropanol90685[Fictionalized Data]
3-Chloro-6-(2-thienyl)pyridazine15n-Butanol100588[Fictionalized Data]

This table illustrates typical conditions for the hydrazinolysis of 3-chloropyridazines and is for illustrative purposes.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to ensure high yields and purity of this compound. For the Suzuki-Miyaura coupling step, a systematic screening of catalysts, ligands, bases, and solvents is often necessary. The electronic nature of the substituents on both the pyridazine and the boronic acid can significantly influence the reaction outcome. For instance, electron-withdrawing groups on the pyridazine ring can enhance its reactivity towards oxidative addition to the palladium center. The choice of base is also critical, as it plays a role in the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed, often in an aqueous solution to facilitate the reaction.

For the hydrazinolysis step, optimization typically involves adjusting the temperature, reaction time, and the amount of hydrazine hydrate. While a large excess of hydrazine can drive the reaction to completion, it can also complicate the work-up procedure. The choice of solvent can influence the reaction rate and the solubility of the starting material and product. Higher boiling point alcohols are often used to allow for higher reaction temperatures, which can shorten the reaction time.

Scalability Considerations for Research Synthesis

When preparing this compound for research purposes, scalability of the synthesis is an important consideration. For the Suzuki-Miyaura coupling, transitioning from milligram to gram scale can present challenges. These may include issues with heat transfer, mixing, and the cost of the palladium catalyst and ligands. The use of more robust and air-stable pre-catalysts can be advantageous for larger scale reactions. Purification by column chromatography, which is common at the small scale, may become impractical. Therefore, developing reaction conditions that lead to a product that can be purified by crystallization is highly desirable.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Although specific spectra for 3-Hydrazino-6-(2-thienyl)pyridazine are not readily found, we can predict the expected signals based on the analysis of similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the thiophene (B33073) ring, and the hydrazino group.

Thiophene Protons: The thiophene ring at position 6 would display three protons. Typically, the proton at position 5' (H-5') would appear as a doublet of doublets around δ 7.5-7.8 ppm. The proton at position 3' (H-3') would likely resonate around δ 7.2-7.4 ppm, and the proton at position 4' (H-4') would be found around δ 7.0-7.2 ppm, appearing as a multiplet due to coupling with both H-3' and H-5'.

Pyridazine Protons: The pyridazine ring contains two aromatic protons. These would appear as two doublets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the hydrazino and thienyl substituents.

Hydrazino Protons: The hydrazino group (-NHNH₂) has protons attached to nitrogen atoms. These protons are exchangeable and their signals can be broad. The NH proton would likely appear as a singlet in the range of δ 8.0-9.0 ppm, while the NH₂ protons would present as a broad singlet around δ 4.0-5.0 ppm. The positions of these signals are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridazine-H7.0 - 8.0d
Pyridazine-H7.0 - 8.0d
Thiophene-H5'7.5 - 7.8dd
Thiophene-H3'7.2 - 7.4m
Thiophene-H4'7.0 - 7.2m
-NH-8.0 - 9.0s (broad)
-NH₂4.0 - 5.0s (broad)

Note: These are predicted values and may differ from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. There are ten carbon atoms in this compound—four in the thiophene ring and six in the pyridazine ring.

Pyridazine Carbons: The carbon atom attached to the hydrazino group (C-3) would be significantly shielded and appear upfield, while the carbon attached to the thienyl group (C-6) would be downfield. The other two pyridazine carbons would resonate in the typical aromatic region for nitrogen heterocycles.

Thiophene Carbons: The four carbons of the thiophene ring would appear in the aromatic region, typically between δ 120 and 145 ppm. The carbon attached to the pyridazine ring (C-2') would be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridazine C-3~160
Pyridazine C-6~155
Pyridazine C-4/C-5120 - 130
Thiophene C-2'~145
Thiophene C-5'~128
Thiophene C-3'/C-4'125 - 127

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, helping to identify adjacent protons within the pyridazine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the pyridazine and thiophene rings and for assigning the quaternary (non-protonated) carbon atoms.

Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands.

N-H Vibrations: The hydrazino group would give rise to N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The NH₂ group would typically show two bands (symmetric and asymmetric stretching), while the NH group would show a single band. N-H bending vibrations would be observed around 1600-1650 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridazine and thiophene rings would appear in the 1400-1600 cm⁻¹ region.

C-S Vibrations: The characteristic C-S stretching vibration of the thiophene ring would be found in the fingerprint region, typically around 600-800 cm⁻¹.

Aromatic C-H Vibrations: The C-H stretching of the aromatic rings would appear above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂ / -NHStretching3200 - 3400
Aromatic C-HStretching> 3000
C=N / C=CStretching1400 - 1600
-NH₂Bending1600 - 1650
C-SStretching600 - 800

Note: These are predicted values and may differ from experimental data.

Mass Spectrometric Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈N₄S), the expected exact mass would be approximately 192.05 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules such as N₂, NH₃, or HCN from the parent ion. Cleavage of the bond between the two rings or fragmentation of the thiophene ring could also be observed, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. For this compound, this analysis would confirm its chemical formula of C₈H₈N₄S.

Table 1: Illustrative HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₈H₈N₄S
Calculated Exact Mass 192.0524
Observed m/z [M+H]⁺ Data not available
Mass Accuracy (ppm) Data not available

This table represents the type of data expected from an HRMS analysis and is for illustrative purposes only, as specific experimental data for this compound is not currently available.

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information about the structural connectivity of a molecule through the analysis of its fragmentation patterns. By inducing fragmentation of the protonated molecule [M+H]⁺, a series of daughter ions are produced. The masses of these fragments can be used to deduce the step-by-step disassembly of the parent molecule, offering insights into the relative strengths of chemical bonds and the stability of the resulting fragments.

For this compound, fragmentation would likely initiate at the hydrazino group or involve cleavage of the bond connecting the thienyl and pyridazine rings. The resulting fragmentation pattern would be a unique fingerprint for the compound.

X-ray Crystallographic Analysis

Crystal Structure Determination and Molecular Conformation

A successful crystallographic analysis would reveal the precise arrangement of atoms in the crystal lattice. This includes the planarity of the pyridazine and thienyl rings and the dihedral angle between them. The conformation of the hydrazino substituent relative to the pyridazine ring would also be determined.

Table 2: Illustrative Crystallographic Data for this compound

ParameterIllustrative Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °
Volume (ų) Data not available
Z (molecules/unit cell) Data not available
Calculated Density (g/cm³) Data not available

This table illustrates the kind of data obtained from X-ray crystallography; specific values for the title compound are not available.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. Analysis of the crystal structure of this compound would allow for a detailed examination of these interactions, which are crucial for understanding the physical properties of the solid material. The presence of aromatic rings (pyridazine and thiophene) suggests that π-π stacking interactions may play a significant role in the crystal packing.

Hydrogen Bonding Network Characterization

The hydrazino group in this compound is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atoms of the pyridazine and thienyl rings can also act as hydrogen bond acceptors. A detailed crystallographic study would elucidate the specific hydrogen bonding network, identifying which atoms are involved and the geometry of these interactions. These hydrogen bonds are expected to be a dominant force in dictating the supramolecular assembly of the molecules in the crystal.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. kbhgroup.in For a molecule like 3-Hydrazino-6-(2-thienyl)pyridazine, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a computational study is typically geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the most stable three-dimensional arrangement of the atoms in this compound can be determined. kbhgroup.inuomphysics.net This process finds the minimum energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in related pyridazine (B1198779) structures, the planarity of the pyridazine and thienyl rings is a key feature, although some out-of-plane torsion can be expected in the linker between the two rings and at the hydrazino group. uomphysics.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A smaller Egap suggests higher reactivity. uomphysics.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thienyl and hydrazino groups, while the LUMO is likely to be distributed over the electron-deficient pyridazine ring. This distribution would indicate that the molecule is likely to act as an electron donor in reactions involving the thienyl or hydrazino moieties and as an electron acceptor at the pyridazine core.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterExpected Value (eV)Implication
EHOMO-5.5 to -6.5Electron-donating capability
ELUMO-1.0 to -2.0Electron-accepting capability
Egap3.5 to 4.5Chemical reactivity and stability

Note: These values are hypothetical and based on typical values for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. kbhgroup.in

In the MEP map of this compound, the nitrogen atoms of the pyridazine ring and the hydrazino group would exhibit negative potential (red and yellow regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydrazino group would show positive potential (blue regions), marking them as sites for nucleophilic interaction. The thienyl ring would likely present a region of intermediate potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov

MD simulations can explore the different conformations of this compound by simulating its movements at a given temperature. This is particularly important for understanding the rotational freedom around the single bonds connecting the pyridazine and thienyl rings, as well as the orientation of the hydrazino group.

Furthermore, this compound can exist in different tautomeric forms. The hydrazino group can potentially tautomerize to a hydrazono form, and the pyridazine ring can exhibit lactam-lactim tautomerism if a carbonyl group were present. While the primary form is the hydrazino-pyridazine, computational studies can quantify the relative energies of different tautomers, predicting their populations at equilibrium. Studies on similar pyridazine systems have explored such tautomeric equilibria. researchgate.net

In Silico Prediction of Molecular Interactions

In silico methods are widely used to predict how a molecule might interact with biological targets, such as proteins or nucleic acids. researchgate.netnih.gov For a compound like this compound, molecular docking studies could be employed to predict its binding mode and affinity to a specific protein active site. mdpi.com

These simulations would identify potential hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the protein. For instance, the nitrogen atoms of the pyridazine and hydrazino groups could act as hydrogen bond acceptors, while the NH2 group could be a hydrogen bond donor. The aromatic thienyl and pyridazine rings could participate in pi-pi stacking with aromatic amino acid residues in a protein binding pocket. Such studies are foundational in the process of drug discovery. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydrazino Moiety

The hydrazino group (-NHNH2) is a potent nucleophile and a versatile functional handle for the construction of new heterocyclic rings and other derivatives. Its reactivity is central to many derivatization strategies for 3-Hydrazino-6-(2-thienyl)pyridazine.

Cyclocondensation Reactions for Novel Heterocycles

The hydrazino group readily participates in cyclocondensation reactions with 1,3-dicarbonyl compounds and their synthetic equivalents to form a variety of five- and six-membered heterocycles. These reactions are fundamental in expanding the heterocyclic framework fused to the pyridazine (B1198779) ring.

One of the most common applications is the Knorr pyrazole (B372694) synthesis and related reactions. For instance, condensation with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds can lead to the formation of pyrazole derivatives. While specific studies on this compound are not extensively documented, the general reactivity of hydrazines suggests that it would react with various dicarbonyl compounds to yield the corresponding pyrazolyl-pyridazines. nih.govbeilstein-journals.org For example, the reaction with a 1,3-diketone would be expected to yield a 1-(6-(2-thienyl)pyridazin-3-yl)pyrazole.

The reaction of hydrazino derivatives with α-dicarbonyl compounds can lead to the formation of triazine systems. For instance, heating a hydrazino-pyridazine with α-dicarbonyl compounds has been shown to produce tricyclic pyridazinopyrazoloytriazines. researchgate.net

Below is a representative table of potential cyclocondensation reactions based on the known reactivity of hydrazino-pyridazines:

ReagentProduct TypeReaction ConditionsReference
1,3-Diketone (e.g., Acetylacetone)PyrazoleAcid or base catalysis, reflux nih.govbeilstein-journals.org
β-Ketoester (e.g., Ethyl acetoacetate)PyrazoloneAcid or base catalysis, reflux beilstein-journals.org
α,β-Unsaturated ketonePyrazolineMichael addition followed by cyclization nih.govbeilstein-journals.org
α-Dicarbonyl (e.g., Biacetyl)TriazineHeating researchgate.net

Nucleophilic Addition and Substitution Reactions

The hydrazino group can also undergo nucleophilic addition to carbonyl compounds such as aldehydes and ketones, forming hydrazones. libretexts.org This reaction is often a preliminary step for other transformations, like the Wolff-Kishner reduction, or for the synthesis of more complex heterocyclic systems. The reaction of a hydrazino-pyridazine with various aldehydes and ketones would yield the corresponding hydrazone derivatives. libretexts.org

Furthermore, the hydrazino moiety can be acylated or sulfonylated. Reaction with acyl chlorides or anhydrides would produce the corresponding acylhydrazide derivatives. These derivatives can be important intermediates for the synthesis of other heterocycles like oxadiazoles. Similarly, reaction with sulfonyl chlorides would yield sulfonylhydrazides.

Modifications of the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two adjacent nitrogen atoms. matanginicollege.ac.inresearchgate.net The π-deficient nature of the ring makes it less susceptible to attack by electrophiles compared to benzene (B151609). researchgate.netquimicaorganica.org However, the presence of activating groups can facilitate such reactions. In the case of this compound, the hydrazino group is an activating group, which could direct electrophiles to the available positions on the pyridazine ring, likely the C4 or C5 positions.

Theoretical studies on pyridine (B92270), a related azine, show that electrophilic attack is more favorable at the 3- and 5-positions due to the greater stability of the reaction intermediate. quimicaorganica.org While specific studies on this compound are scarce, it can be inferred that electrophilic substitution, if achievable, would likely occur at the carbon atom furthest from the deactivating influence of the ring nitrogens and activated by the hydrazino group.

Nucleophilic Attack on the Pyridazine Ring

The electron-deficient character of the pyridazine ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). researchgate.net This is a common reaction for pyridazines bearing a good leaving group, such as a halogen. For example, a precursor like 3-chloro-6-(2-thienyl)pyridazine (B2614822) can readily react with various nucleophiles.

The reaction of 3-chloro-6-(2-thienyl)pyridazine with amines, for instance, would lead to the corresponding amino-pyridazine derivatives. libretexts.orgyoutube.comyoutube.com This type of reaction is a key step in the synthesis of many biologically active pyridazine derivatives. The reactivity of the chloro group allows for the introduction of a wide range of nitrogen-based functionalities.

A study on the synthesis of novel thienyl-pyridazine derivatives utilized 3-bromo-6-(thiophen-2-yl)pyridazine as a precursor. sciforum.net This bromo derivative was successfully coupled with various (hetero)aryl-boronic acids via Suzuki cross-coupling, demonstrating the utility of nucleophilic substitution chemistry (in the form of cross-coupling) on the pyridazine ring to introduce diverse substituents. sciforum.net

Transformations at the Thienyl Substituent

The thienyl group at the 6-position of the pyridazine ring is an aromatic heterocycle that can undergo its own set of chemical transformations. Thiophene (B33073) is generally more reactive towards electrophilic substitution than benzene.

Electrophilic substitution on the 2-thienyl ring typically occurs at the 5-position, and to a lesser extent at the 3-position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound could potentially be directed to the thiophene ring under appropriate conditions. It is important to consider the directing effects of the pyridazinyl substituent on the thiophene ring.

Furthermore, the thienyl ring can be involved in metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo substituent were present on the thiophene ring, it could undergo Suzuki, Stille, or other similar coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This provides another avenue for the diversification of the this compound scaffold. Research on the synthesis of thieno[2,3-c]pyridine (B153571) derivatives highlights the versatility of the thienyl moiety in constructing fused heterocyclic systems. nih.gov

Functionalization of the Thiophene Ring

The thiophene ring, a five-membered aromatic heterocycle, is susceptible to various chemical transformations. Its reactivity allows for the introduction of a wide array of substituents, which can significantly influence the biological and physicochemical properties of the parent molecule.

Electrophilic Aromatic Substitution:

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com These reactions typically require an acid catalyst to activate the electrophile, enabling the aromatic ring to attack it. masterorganicchemistry.com For the 2-thienyl substituent in this compound, electrophilic substitution is expected to occur preferentially at the 5-position of the thiophene ring, which is the most nucleophilic position. However, the reaction conditions must be carefully controlled to avoid undesired side reactions on the electron-rich pyridazine and hydrazino moieties.

Metal-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, offer a powerful tool for the functionalization of heteroaromatic compounds. nih.govnih.gov Reactions such as Suzuki, Stille, and Negishi couplings can be employed to form new carbon-carbon bonds, introducing aryl, alkyl, or vinyl groups onto the thiophene ring. nih.gov These reactions typically involve the initial conversion of a C-H bond on the thiophene to a C-halogen or C-metal bond, which then participates in the cross-coupling cycle. The use of palladium, nickel, or iron catalysts is common in these transformations. nih.govresearchgate.net For instance, a bromo- or iodo-substituted thienylpyridazine could be coupled with a variety of organoboron or organotin reagents to generate a library of analogs.

Synthesis of Structural Analogs and Hybrid Molecules

The synthesis of structural analogs and hybrid molecules from this compound is a key strategy for the development of new chemical entities with potentially enhanced biological activities. bohrium.comresearchgate.net These modifications often involve the reaction of the versatile hydrazino group to form various heterocyclic systems or the introduction of different substituents on the pyridazine or thiophene rings.

The hydrazino group is a potent nucleophile and readily reacts with a variety of electrophiles. A common and synthetically valuable transformation is its reaction with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic rings. For example, condensation with β-ketoesters or malonic esters can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives.

Another important derivatization pathway involves the cyclization of the hydrazino group to form triazole rings. Reaction with reagents such as acetic anhydride (B1165640) can lead to the formation of triazolo[4,3-b]pyridazine systems. nih.govnih.gov This strategy has been successfully employed in the synthesis of metabolites of related hydrazinopyridazine drugs. nih.gov

Furthermore, the synthesis of hybrid molecules can be achieved by linking the this compound core to other bioactive pharmacophores. This can be accomplished through the functionalization of either the thiophene ring or the hydrazino group with a suitable linker, followed by coupling with another molecular entity. Research on related thienopyridazine structures has demonstrated the feasibility of creating complex fused heterocyclic systems. psu.eduresearchgate.netresearchgate.netaun.edu.egrsc.orgresearchgate.net

Coordination Chemistry of 3 Hydrazino 6 2 Thienyl Pyridazine

Ligand Design Principles and Chelation Modes

The molecular structure of 3-Hydrazino-6-(2-thienyl)pyridazine suggests it has the potential to act as a versatile ligand in coordination chemistry. The key design principles are rooted in the presence of multiple donor atoms—the two nitrogen atoms of the pyridazine (B1198779) ring, the two nitrogen atoms of the hydrazino group, and the sulfur atom of the thienyl ring. This arrangement allows for several possible chelation modes.

It is anticipated that the ligand could coordinate to a metal center in a bidentate fashion, utilizing the nitrogen atoms of the pyridazine ring and the terminal amino group of the hydrazino moiety to form a stable five- or six-membered chelate ring. This is a common coordination mode for hydrazino-substituted nitrogen heterocycles. Another possibility is a bridging mode, where the pyridazine ring coordinates to one metal center while the hydrazino group binds to another, leading to the formation of polynuclear complexes or coordination polymers.

The thienyl group's sulfur atom could also participate in coordination, potentially leading to tridentate chelation, although this is generally less common for thiophenic sulfur compared to nitrogen donors. The specific chelation mode adopted would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, with larger metal ions, the ligand might adopt a higher denticity.

Synthesis and Characterization of Metal Complexes

While no specific metal complexes of this compound have been reported, the synthesis of related hydrazone and pyridazine complexes suggests that they can be readily prepared. jptcp.com Typically, the synthesis would involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. nih.gov

Transition Metal Complexes

Based on studies of similar ligands, it is expected that this compound would form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). jptcp.com The resulting complexes would likely exhibit different geometries depending on the metal ion and the ligand-to-metal ratio. For example, octahedral or distorted octahedral geometries are common for many transition metal hydrazone complexes. mdpi.com

Lanthanide and Main Group Metal Complexes

The coordination chemistry of pyridazine-containing ligands with lanthanide and main group metals has also been explored. It is plausible that this compound could form complexes with lanthanide ions, where the hard nitrogen and potentially the oxygen (if the hydrazino group deprotonates to form a hydrazonate) donor atoms would favor coordination. nih.gov Theoretical studies on lead complexes with pyridazyl-containing macrocycles suggest that the pyridazine nitrogen can effectively participate in bonding. mdpi.com

Spectroscopic Characterization of Metal-Ligand Interactions (UV-Vis, EPR, NMR)

The interaction between this compound and metal ions would be expected to produce distinct changes in their spectroscopic signatures.

UV-Vis Spectroscopy: Upon coordination, shifts in the electronic absorption bands of the ligand are anticipated. New bands in the visible region may appear due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. These changes provide evidence of complex formation and can offer insights into the geometry of the coordination sphere. nih.gov

EPR Spectroscopy: For complexes with paramagnetic metal ions like copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool to probe the metal ion's environment and the nature of the metal-ligand bonding.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the ligand and its diamagnetic metal complexes. Upon coordination, chemical shifts of the protons and carbons near the binding sites would be expected to change, providing information about the coordination mode. mdpi.com

Crystallographic Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. Although no crystal structures of metal complexes with this compound are available, analysis of related structures provides valuable insights. For instance, the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine reveals a planar pyridazine unit. researchgate.net In its metal complexes, the coordination geometry, bond lengths, and bond angles would be determined by the size and electronic properties of the metal ion, as well as by intramolecular and intermolecular interactions such as hydrogen bonding. nih.gov

Theoretical Investigations of Metal-Ligand Bonding

Density Functional Theory (DFT) calculations are often employed to complement experimental findings and to provide a deeper understanding of metal-ligand bonding. mdpi.com Such theoretical studies on hypothetical complexes of this compound could elucidate the nature of the frontier molecular orbitals, the charge distribution, and the energetic contributions to the metal-ligand bond. For related systems, theoretical analyses have been used to assess the electrostatic and covalent character of the metal-ligand interactions. mdpi.com These investigations can also help to predict the most stable coordination modes and geometries.

Biological Activity Investigations and Mechanistic Pathways

Enzyme Inhibition Studies and Target Identification

There is no publicly available research detailing the inhibitory effects of 3-Hydrazino-6-(2-thienyl)pyridazine on any specific enzyme targets. While related pyridazinone derivatives have been explored as potential inhibitors of various enzymes, this specific compound has not been the subject of such investigations.

Biochemical Characterization of Inhibition Kinetics

In the absence of any identified enzyme targets, no data on the biochemical characterization of inhibition kinetics, such as IC₅₀ or Kᵢ values, for this compound exists in the scientific literature.

Receptor Interaction Studies and Binding Affinities

No studies have been published that investigate the interaction of this compound with any physiological receptors. Consequently, there is no information regarding its binding affinities (e.g., K_d or K_i values) for any known receptors.

Molecular Mechanism of Action Research at the Cellular Level

The molecular mechanisms through which this compound might exert its effects at a cellular level remain uninvestigated. There are no published reports on its impact on cellular processes.

Investigation of Intracellular Signaling Pathways Modulation

Due to the lack of research on its cellular effects, there is no information on whether this compound can modulate any intracellular signaling pathways.

Biomolecular Interaction Profiling (e.g., DNA, Protein Binding)

There is no available data from studies profiling the direct biomolecular interactions of this compound with macromolecules such as DNA or specific proteins.

Exploration of Specific Bioactivity Research Avenues

While there is no direct research on this compound, the known activities of structurally related compounds could suggest potential avenues for future investigation. For instance, various pyridazine (B1198779) derivatives have been synthesized and evaluated for their antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties. sarpublication.comnih.govnih.gov Specifically, the synthesis and antihypertensive activity of some 3-hydrazinopyridazine derivatives have been reported, indicating that this might be a plausible area of research for this compound. nih.gov However, without empirical data, any proposed bioactivity for this specific compound remains purely hypothetical.

Antimicrobial Activity Research (e.g., antibacterial, antifungal)

The thieno[2,3-c]pyridazine (B12981257) and hydrazone moieties, both present in this compound, are well-established pharmacophores in the design of antimicrobial agents. Research has shown that derivatives of these scaffolds exhibit a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activity:

Studies on novel thieno[2,3-c]pyridazine derivatives have demonstrated their potential as antibacterial agents. For instance, the synthesis and evaluation of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine and its subsequent hydrazide derivatives revealed activity against both Gram-positive and Gram-negative bacteria. researchgate.net The hydrazide-hydrazone linkage is a recurring feature in potent antimicrobial compounds. This functional group is believed to contribute to the molecule's ability to interfere with essential microbial processes. nih.gov

A series of hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid showed high antibacterial activity, with some compounds exhibiting four times higher activity against Staphylococcus aureus than the standard drug nitrofurantoin. nih.gov Similarly, novel hydrazide hydrazone derivatives incorporating a thiazole (B1198619) ring have shown strong effects against pathogenic bacterial strains, with minimum inhibitory concentrations (MIC) as low as 2.5 mg/mL against Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. mdpi.com The structural activity relationship studies suggest that the presence of imino (-CH=N-), amino (NH2), and cyano (CN) groups, along with a thiazole ring, can enhance antibacterial characteristics. mdpi.com

Antifungal Activity:

The antifungal potential of hydrazine-based compounds has also been a subject of significant research. Studies have shown that certain hydrazine (B178648) derivatives are effective against Candida albicans, including drug-resistant clinical isolates. nih.gov For example, hydrazine-based pyrrolidine-2-one derivatives have exhibited potent activity against C. albicans with MIC values as low as 9.6 µg/mL. nih.gov The mechanism of action for some of these compounds is thought to involve inducing oxidative damage and increasing the permeability of the fungal cell membrane. nih.gov

While some thieno[2,3-c]pyridazine derivatives have been screened for antifungal properties, the activity is not always present, indicating that specific structural features are necessary for this effect. researchgate.net However, the broader class of hydrazone derivatives has consistently shown promise. For instance, acylhydrazones have been identified as having antifungal potential against various Candida species. nih.gov

Derivative ClassOrganism(s)Key FindingsReference(s)
Thieno[2,3-c]pyridazine Derivatives S. aureus, B. subtilis, E. coli, P. aeruginosaModerate antibacterial activity observed for some derivatives. researchgate.net
Hydrazide-Hydrazone Derivatives S. aureus, E. coli, K. pneumoniaeSome derivatives showed two-fold higher activity than ampicillin (B1664943) against E. coli and S. aureus. nih.gov
Hydrazine-Based Pyrrolidine-2-ones Candida albicansShowed fungicidal activity with a fast killing rate and effectiveness against drug-resistant strains. nih.gov
Thiazole-Hydrazone Hybrids B. subtilis, E. coli, K. pneumoniaePotent activity with MIC values of 2.5 mg/mL against tested strains. mdpi.com

Antineoplastic Activity Research

The pyridazine scaffold is a key component in a number of compounds investigated for their anticancer properties. Research into 3,6-disubstituted pyridazines has identified them as a novel class of agents targeting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

A study on a series of 3,6-disubstituted pyridazines revealed potent anti-proliferative activity against human breast cancer cell lines, T-47D and MDA-MB-231. nih.gov Notably, one derivative emerged as a submicromolar growth inhibitor for both cell lines, with IC₅₀ values of 0.43 µM and 0.99 µM, respectively. nih.gov Further investigation showed that these compounds could induce cell cycle arrest and apoptosis. nih.gov

Similarly, thieno[2,3-c]pyridine (B153571) derivatives have been explored for their anticancer potential. One study identified a thiomorpholine-substituted thieno[2,3-c]pyridine that exhibited significant growth inhibition against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines, with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com The proposed mechanism for this compound involves the induction of G2 phase arrest in the cell cycle. mdpi.com

The presence of a thienyl group in conjunction with a heterocyclic system has also been a strategy in designing anticancer agents. For example, 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives have demonstrated dose-dependent anticancer activity against A549 (lung cancer) and C6 (glioma) cancer cell lines. nih.gov

Derivative ClassCancer Cell Line(s)IC₅₀ ValuesKey FindingsReference(s)
3,6-Disubstituted Pyridazines T-47D (Breast)0.43 µMPotent CDK2 inhibitors, inducing apoptosis and cell cycle arrest. nih.gov
MDA-MB-231 (Breast)0.99 µM nih.gov
Thieno[2,3-c]pyridine Derivatives HSC3 (Head and Neck)10.8 µMInduced G2 phase cell cycle arrest. mdpi.com
T47D (Breast)11.7 µM mdpi.com
RKO (Colorectal)12.4 µM mdpi.com
Thiazole Derivatives MCF-7 (Breast)2.57 µMInhibited VEGFR-2 and induced apoptosis. mdpi.com
HepG2 (Liver)7.26 µM mdpi.com
1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines A549 (Lung), C6 (Glioma)Not specifiedExhibited dose-dependent anticancer activity. nih.gov

Anti-inflammatory Modulatory Effects Research

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research. The pyridazinone core, a close structural relative of the hydrazino-pyridazine moiety, has been extensively studied for its anti-inflammatory properties.

A series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema assay in rats. nih.govmdpi.com Several of these compounds demonstrated potent anti-inflammatory effects, with some being comparable or even slightly better than the standard drug indomethacin. nih.gov This suggests that the pyridazinone-hydrazone scaffold is a promising template for developing new anti-inflammatory drugs.

Further studies on pyridazinone derivatives have shown that they can inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com This is a key signaling pathway involved in the inflammatory response. The ability of these compounds to also inhibit the production of pro-inflammatory cytokines like interleukin 6 (IL-6) further supports their anti-inflammatory potential. mdpi.com

The anti-inflammatory activity of hydrazide-hydrazone derivatives is not limited to pyridazinone cores. A new class of compounds formed by linking pyridine (B92270) and thiazole moieties with a hydrazide group also showed promising anti-inflammatory properties. nih.govacs.org These compounds were evaluated using a protein denaturation method, which is an indicator of anti-inflammatory activity, and showed inhibition in the range of IC₅₀ values from 46.29 to 100.60 μg/mL. nih.govacs.org

Derivative ClassIn Vivo/In Vitro ModelKey FindingsReference(s)
6-Substituted-3(2H)-pyridazinone-hydrazones Carrageenan-induced paw edema (rat)Potent anti-inflammatory activity, some derivatives more potent than indomethacin. nih.govmdpi.com
Pyridazinone Derivatives LPS-induced NF-κB activity (human monocytic cells)Inhibited NF-κB transcriptional activity and IL-6 production. mdpi.com
Pyridine- and Thiazole-Based Hydrazides Protein denaturation inhibition assayShowed significant anti-inflammatory activity with IC₅₀ values between 46.29–100.60 μg/mL. nih.govacs.org
Piperazinylthienylpyridazine Derivatives Carrageenan-induced paw edema (rat)Some newly prepared compounds showed anti-inflammatory activity. nih.gov

Structure Activity Relationship Sar Studies

Design and Synthesis of Analogs with Systematic Structural Variations

The exploration of the biological potential of 3-Hydrazino-6-(2-thienyl)pyridazine has been largely driven by the synthesis of a variety of analogs. These synthetic efforts have focused on systematic structural modifications to elucidate the key molecular features responsible for its activity. The primary strategies for creating these analogs involve modifications at two key positions: the 6-position of the pyridazine (B1198779) ring and the hydrazino moiety at the 3-position.

A common synthetic route to 6-substituted-3-hydrazinopyridazines begins with a suitable precursor, such as 3,6-dichloropyridazine (B152260). One of the chloro groups can be selectively displaced by a nucleophile, such as thiophene (B33073), to introduce the desired heterocyclic ring at the 6-position. The remaining chloro group at the 3-position is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the final 3-hydrazino derivative.

In a notable study, a series of 6-heteroaryl-3-hydrazinopyridazines were synthesized to investigate their antihypertensive properties. nih.gov This involved the introduction of various heterocyclic rings, including pyrrole (B145914), pyrazole (B372694), imidazole, triazole, tetrazole, thiophene, indole, and carbazole (B46965), at the 6-position of the pyridazine nucleus. nih.gov These systematic variations allowed for a direct comparison of the impact of different heteroaryl groups on the biological activity.

Further modifications have been explored in related pyridazine series, such as the introduction of aminomethyl groups at the 5-position of the 6-(2-thienyl)-3-hydrazinopyridazine scaffold. These syntheses typically involve multi-step reaction sequences to build the desired substitution pattern on the pyridazine core.

Correlation Between Chemical Structure and Observed Biological Activity

The biological activity of this compound analogs has been primarily investigated in the context of their antihypertensive effects. The correlation between the chemical structure of these compounds and their observed activity provides valuable insights into the molecular requirements for this biological action.

A key study that synthesized a range of 6-heteroaryl-3-hydrazinopyridazines demonstrated that the nature of the heterocyclic ring at the 6-position plays a crucial role in determining the antihypertensive potency. nih.gov The hypotensive action of these compounds was compared to the known vasodilator, dihydralazine.

CompoundHeterocyclic Group at 6-positionRelative Antihypertensive Activity (Oral, Spontaneously Hypertensive Rats)
This compound 2-ThienylActive
3-Hydrazino-6-(1-pyrrolyl)pyridazine1-PyrrolylLess active than dihydralazine
3-Hydrazino-6-(1-pyrazolyl)pyridazine1-PyrazolylLess active than dihydralazine
3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine2-Methylimidazol-1-yl4.9 times the activity of dihydralazine
3-Hydrazino-6-(1,2,4-triazol-1-yl)pyridazine1,2,4-Triazol-1-ylLess active than dihydralazine
3-Hydrazino-6-(tetrazol-1-yl)pyridazineTetrazol-1-ylInactive
3-Hydrazino-6-(1-indolyl)pyridazine1-IndolylLess active than dihydralazine
3-Hydrazino-6-(9-carbazolyl)pyridazine9-CarbazolylInactive

From this data, it is evident that while the 2-thienyl substitution confers activity, certain other heterocyclic systems, particularly the 2-methylimidazol-1-yl group, lead to a significant enhancement in antihypertensive potency. nih.gov The presence of bulky groups like carbazole or certain nitrogen-rich heterocycles like tetrazole resulted in a loss of activity. nih.gov This suggests that both the electronic properties and the steric profile of the substituent at the 6-position are critical determinants of biological activity.

In other related series, such as triazolopyridazines investigated for anti-cryptosporidial activity, the core pyridazine scaffold was found to be remarkably intolerant to substitution, with even small methyl groups diminishing potency. This highlights the sensitive nature of the SAR for this class of compounds.

Identification of Key Pharmacophoric Elements

Based on the structure-activity relationships observed in analogs of this compound, several key pharmacophoric elements can be identified as being crucial for their biological activity. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

For the antihypertensive activity of this class of compounds, the following features appear to be important:

The 3-Hydrazino Group: The unsubstituted hydrazino (-NHNH2) moiety is a recurring feature in many potent pyridazine-based antihypertensive agents, including the well-known drug hydralazine. This group is believed to be essential for the vasodilatory effect, likely through its ability to act as a nucleophile or to chelate metal ions involved in vascular tone regulation.

A Heteroaromatic Ring at the 6-Position: The presence of a heteroaromatic ring, such as the 2-thienyl group, is a critical determinant of activity. The nature of this ring influences the molecule's lipophilicity, electronic properties, and potential for specific interactions (e.g., hydrogen bonding, π-π stacking) with the target protein. The superior activity of the 2-methylimidazol-1-yl analog suggests that specific nitrogen and methyl substitutions on this ring can optimize these interactions. nih.gov

Computational Approaches to SAR Modeling (e.g., QSAR)

To further refine the understanding of the structure-activity relationships of this compound and its analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. While specific QSAR studies on this exact compound are not extensively reported in the public domain, the principles of this approach, as applied to related structures, provide a framework for future investigations.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

A typical 3D-QSAR study on a series of, for example, antihypertensive hydrazone derivatives would involve the following steps:

Data Set Preparation: A series of analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Molecular Modeling and Alignment: The three-dimensional structures of the molecules would be built and optimized. A common structural scaffold would be used to align all the molecules in the dataset.

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields are calculated at various points on a grid surrounding the molecule.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS) analysis, is used to derive a correlation between the variations in the molecular fields and the changes in biological activity.

The results of a QSAR analysis are often visualized as contour maps, which indicate regions in space where modifications to the molecule are likely to increase or decrease its activity. For instance, a contour map might show that bulky substituents in a particular region are favorable for activity (a sterically favored region), while in another region, they are detrimental. Similarly, regions where positive or negative electrostatic potential is favored can be identified.

By applying such computational models to this compound and its analogs, researchers can gain a more quantitative understanding of the SAR, predict the activity of novel compounds before their synthesis, and guide the design of more potent and selective therapeutic agents.

Future Research Directions and Translational Perspectives in Academia

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3-Hydrazino-6-(2-thienyl)pyridazine and its derivatives has traditionally been approached through established methods for pyridazine (B1198779) ring formation and functionalization. nih.govnih.gov These often involve the condensation of dicarbonyl compounds with hydrazine (B178648) to form the pyridazine core, followed by subsequent modifications. mdpi.comresearchgate.net However, the future of synthesizing this and related molecules lies in the development of more efficient, sustainable, and versatile methodologies.

Modern synthetic organic chemistry offers a plethora of tools that could be applied to streamline the production of this compound. organic-chemistry.org Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, present a sustainable and cost-effective alternative to traditional metal-catalyzed methods for constructing pyridazine rings. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have proven effective for the functionalization of pyridazine rings with various aryl and heteroaryl groups, including the thienyl moiety. mdpi.com Future research could focus on optimizing these reactions for the specific synthesis of this compound, potentially leading to higher yields, reduced reaction times, and a broader substrate scope. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advancement in the efficient production of this compound and its analogues. mdpi.com

Table 1: Comparison of Synthetic Approaches for Pyridazine Derivatives

MethodDescriptionPotential Advantages for this compound Synthesis
Classical Condensation Reaction of 1,4-dicarbonyl precursors with hydrazine. mdpi.comWell-established, readily available starting materials.
Aza-Diels-Alder Reaction Cycloaddition of electron-deficient dienes (e.g., 1,2,3-triazines) with electron-rich dienophiles. organic-chemistry.orgMetal-free, high regioselectivity, good functional group tolerance. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura, Stille, and Sonogashira reactions for C-C bond formation on the pyridazine ring. mdpi.comHigh efficiency and versatility in introducing the thienyl group. mdpi.com
One-Pot Syntheses Combination of multiple reaction steps in a single pot. mdpi.comIncreased efficiency, reduced waste, and lower costs.

Deeper Exploration of Mechanistic Aspects of Biological Interactions

The antihypertensive activity of this compound is a key area for further mechanistic investigation. While its parent compound, hydralazine, is known to be a direct-acting vasodilator that relaxes arterial smooth muscle, the precise molecular mechanisms are not fully understood. cvpharmacology.comdroracle.ai It is believed to work by interfering with calcium ion movements within vascular smooth muscle cells. droracle.ainih.gov One proposed mechanism involves the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. nih.gov Another possibility is the opening of high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation of the smooth muscle cells.

Future research should aim to elucidate the specific mechanism of action for this compound. This would involve investigating how the presence of the 2-thienyl substituent influences its interaction with biological targets. Does the thienyl group enhance binding to a particular receptor or ion channel? Does it alter the compound's pharmacokinetic properties, leading to improved efficacy or a different side-effect profile compared to hydralazine? Answering these questions through detailed pharmacological studies, including in vitro and in vivo models, will be crucial for understanding its full therapeutic potential.

Catalytic Applications of Its Metal Complexes

The field of organometallic chemistry offers exciting prospects for the application of this compound as a ligand in catalysis. The pyridazine and hydrazine moieties provide multiple nitrogen donor atoms capable of coordinating with a variety of transition metals. researchgate.netmdpi.com N-heterocyclic carbene (NHC)-metal complexes have shown remarkable activity in a wide range of catalytic transformations, and the pyridazine ring can be considered a precursor to such ligands. researchgate.netresearchgate.net

Integration into Supramolecular Architectures

Supramolecular chemistry, the study of non-covalent interactions, provides a framework for designing complex and functional molecular assemblies. The this compound molecule possesses several features that make it an attractive building block for supramolecular architectures. The pyridazine ring has a significant dipole moment and the capacity for dual hydrogen bonding, which can be exploited in molecular recognition and self-assembly processes. nih.gov The hydrazine group can also participate in hydrogen bonding, further directing the assembly of molecules. nih.gov

Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as nanochannels, liquid crystals, or metallosupramolecular cages. researchgate.net The interplay of hydrogen bonding, π-π stacking, and metal coordination could be harnessed to create materials with novel properties and functions. For instance, the formation of nanochannels could lead to applications in ion transport or molecular sensing.

Advanced Materials Science Applications Research

The unique combination of a thiophene (B33073) ring and a pyridazine nucleus in this compound suggests its potential for use in advanced materials science. Thiophene-based polymers and oligomers are well-known for their semiconducting properties and are used in organic electronics. wku.edu Pyridazine-containing materials have also been investigated for their optical and electronic properties. mdpi.com

Future research in this area could focus on the synthesis of polymers and conjugated materials incorporating the this compound unit. These materials could exhibit interesting photophysical properties, such as fluorescence or nonlinear optical activity, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The ability to tune the electronic properties by modifying the substituents on the pyridazine or thiophene rings offers a pathway to tailor-made materials with specific functionalities. The development of thiophene-pyridazine conjugates represents a promising avenue for creating novel functional materials with applications spanning from electronics to photonics. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-Hydrazino-6-(2-thienyl)pyridazine, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) formation of the pyridazine core via condensation of hydrazine with a dicarbonyl compound, and (2) introduction of the 2-thienyl group via nucleophilic substitution or cross-coupling reactions. For example, 3-chloro-6-(pyridinyl)pyridazine intermediates can react with hydrazine at 60–100°C in solvents like isopropyl alcohol under inert atmospheres to yield hydrazino derivatives . Optimization includes adjusting reaction time, temperature, and catalyst use (e.g., palladium for cross-coupling) to improve yields (e.g., 76% yield reported for a related compound) .

Q. Which analytical techniques are critical for structural characterization of this compound and its intermediates?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrazine moiety integration.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., column chromatography with methylene chloride/methanol mixtures for purification) .
  • X-ray crystallography for resolving crystal structures, particularly when thienyl or hydrazino groups introduce steric effects .

Q. What biological activities have been reported for this compound derivatives?

Pyridazine derivatives exhibit antihypertensive and cardiotonic properties. For instance, 3-hydrazino-6-(4-pyridinyl)pyridazine increased cardiac contractility by 33–142% in vivo at 0.1–3.0 mg/kg doses, with minimal effects on heart rate . Anticancer activity is also noted in vitro for related sulfonylpyridazines, though specific data for the thienyl derivative requires further study .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological profile of this compound?

  • Substituent variation : Replacing the thienyl group with electron-withdrawing groups (e.g., nitrophenyl) or heterocycles (e.g., imidazole) alters electronic properties and bioactivity. For example, 6-imidazol-1-yl derivatives showed potent antihypertensive effects .
  • Hydrazine functionalization : Acylation or alkylation of the hydrazino group can improve metabolic stability. The 2-isopropylidene-hydrazino derivative demonstrated enhanced activity over the parent compound .

Q. How do researchers address contradictions in toxicity data across administration routes?

Discrepancies in LD₅₀ values (e.g., 355 mg/kg intraperitoneal vs. 1230 mg/kg oral in rats) highlight route-dependent toxicity. Methodological solutions include:

  • Dose-normalization using pharmacokinetic models to account for bioavailability differences.
  • Mechanistic studies (e.g., CYP450 inhibition assays) to identify metabolic pathways causing toxicity .

Q. What computational strategies predict the binding affinity of this compound to cardiovascular targets?

  • Molecular docking : Simulate interactions with β-adrenergic receptors or phosphodiesterase-3 (PDE3), validated against experimental IC₅₀ values.
  • QSAR modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate thienyl/hydrazino electronic effects with activity .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Byproduct formation : Aggressive intermediates (e.g., chlorinated precursors) require controlled addition rates.
  • Purification : Scalable techniques like flash chromatography or recrystallization in ethanol/water mixtures improve yield reproducibility .

Methodological Considerations

Q. How is reaction progress monitored in multi-step syntheses?

  • TLC/HPLC tracking : Use silica gel plates (ethyl acetate/hexane eluents) or C18 columns to detect intermediates.
  • In-situ FTIR : Monitor hydrazine consumption via N-H stretching vibrations (3300–3400 cm⁻¹) .

Q. Which in vitro assays are suitable for evaluating cardiotonic activity?

  • Isolated heart models : Langendorff perfused rat hearts measure contractile force changes.
  • Calcium flux assays : Fluorometric kits (e.g., Fluo-4 AM) quantify PDE3 inhibition in cardiomyocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.